![molecular formula C10H16O2S B13080926 2-(Ethylsulfanyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13080926.png)
2-(Ethylsulfanyl)spiro[3.3]heptane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethylsulfanyl)spiro[33]heptane-2-carboxylic acid is a chemical compound with the molecular formula C10H16O2S It is characterized by a spirocyclic structure, which includes a sulfur atom bonded to an ethyl group and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)spiro[3One common method involves the cyclization of a suitable precursor, such as a 1,3-bis-electrophile, with a nucleophile to form the spirocyclic scaffold . Subsequent functionalization steps introduce the ethylsulfanyl and carboxylic acid groups under controlled reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure high yield and purity, as well as cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Ethylsulfanyl)spiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The ethylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
Applications De Recherche Scientifique
2-(Ethylsulfanyl)spiro[3
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those with spirocyclic structures.
Biology: The compound’s unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery and development.
Medicine: Its potential bioactivity could be explored for therapeutic applications, such as in the treatment of diseases or as a diagnostic tool.
Industry: The compound may find use in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism by which 2-(Ethylsulfanyl)spiro[3.3]heptane-2-carboxylic acid exerts its effects is not well-understood. its unique spirocyclic structure and functional groups suggest that it may interact with molecular targets through specific binding interactions. These interactions could involve hydrogen bonding, hydrophobic interactions, or covalent bonding with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[3.3]heptane-2,6-dicarboxylic acid: This compound has a similar spirocyclic core but with two carboxylic acid groups instead of one.
2-(Ethoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid: This compound features an ethoxycarbonyl group in place of the ethylsulfanyl group.
Uniqueness
2-(Ethylsulfanyl)spiro[33]heptane-2-carboxylic acid is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other spirocyclic compounds
Propriétés
Formule moléculaire |
C10H16O2S |
|---|---|
Poids moléculaire |
200.30 g/mol |
Nom IUPAC |
2-ethylsulfanylspiro[3.3]heptane-2-carboxylic acid |
InChI |
InChI=1S/C10H16O2S/c1-2-13-10(8(11)12)6-9(7-10)4-3-5-9/h2-7H2,1H3,(H,11,12) |
Clé InChI |
KAAWELKXEAVCOI-UHFFFAOYSA-N |
SMILES canonique |
CCSC1(CC2(C1)CCC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Amino(cyclopropyl)methyl]phenol](/img/structure/B13080853.png)



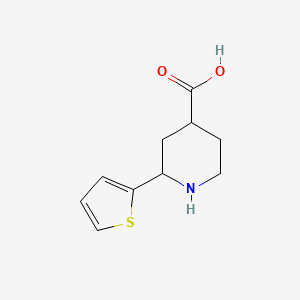

![1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine](/img/structure/B13080888.png)
![2,7-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13080892.png)

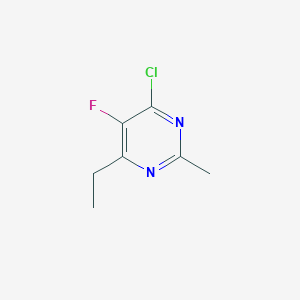
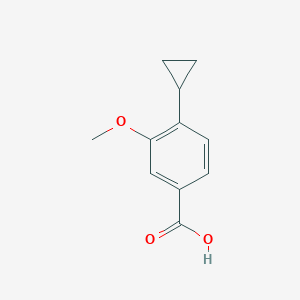
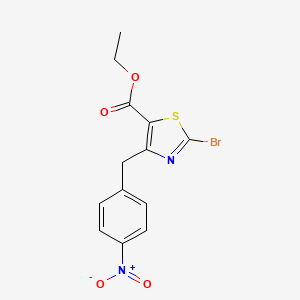
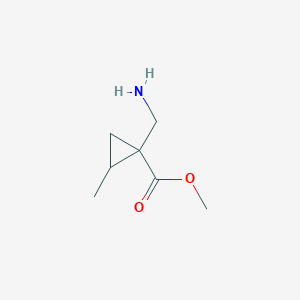
![1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13080935.png)
